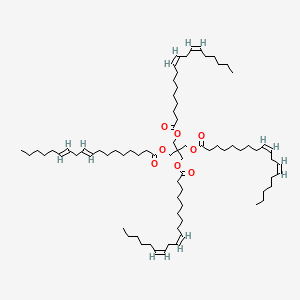

(9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate)

描述

IUPAC Nomenclature and Systematic Classification

The systematic naming of (9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate) follows IUPAC guidelines for complex esters. The compound’s structure comprises a central propane-1,3-diyl backbone modified with four ester-linked octadeca-9,12-dienoate groups. The IUPAC name reflects this architecture:

- Root structure : The propane-1,3-diyl group (CH2CH2CH2) serves as the core.

- Substituents : Two oxymethyl groups (-OCH2-) are attached to the central carbon (C2) of the propane backbone. Each oxymethyl group is further esterified with an octadeca-9,12-dienoyl moiety.

- Terminal esters : The remaining two hydroxyl groups on the propane backbone are esterified with additional octadeca-9,12-dienoate units.

The systematic name explicitly denotes the positions (9 and 12) and configurations (Z) of the double bonds in all four fatty acid chains, ensuring unambiguous identification. A comparative breakdown of the nomenclature is provided in Table 1.

| Component | Description |

|---|---|

| Propane-1,3-diyl | Central three-carbon chain with hydroxyl groups at positions 1 and 3. |

| Bis(oxymethyl) | Two -OCH2- groups bonded to the central carbon (C2). |

| Octadeca-9,12-dienoyl | 18-carbon fatty acid chains with cis double bonds at carbons 9 and 12. |

| Bis((9Z,12Z)-octadeca-9,12-dienoate) | Two terminal ester groups derived from octadeca-9,12-dienoic acid. |

Stereochemical Configuration Analysis

The stereochemistry of this compound is defined by the Z configuration of the double bonds in all four octadeca-9,12-dienoate chains. The Z designation (zusammen) indicates that the higher-priority substituents on each double-bonded carbon reside on the same side, as determined by the Cahn-Ingold-Prelog rules. Key stereochemical features include:

- Double bond positions : Each fatty acid chain contains two double bonds at positions 9 and 12.

- Configuration consistency : All double bonds adopt the Z configuration, creating a bent molecular geometry that influences packing efficiency and intermolecular interactions.

This uniformity in stereochemistry distinguishes the compound from structurally similar diesters with mixed E/Z configurations, which exhibit altered physical properties such as melting points and solubility. Table 2 summarizes the stereochemical details.

| Double Bond Position | Configuration | Structural Impact |

|---|---|---|

| 9 | Z | Introduces a 120° bend in the fatty acid chain, reducing crystallinity. |

| 12 | Z | Further disrupts linear alignment, enhancing fluidity at physiological temperatures. |

Comparative Structural Analysis with Related Diesters

The structural complexity of (9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate) becomes evident when compared to simpler diesters. Three representative compounds highlight these differences:

- Glyceryl dilinoleate (C39H68O5) : A glycerol-based diester with two linoleic acid chains. Unlike the tetraester structure of the target compound, glyceryl dilinoleate lacks the bis(oxymethyl)propane backbone and contains fewer unsaturated bonds.

- 3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) : A propane-linked diester with aromatic imidazolone groups. This compound demonstrates how backbone modifications alter electronic properties and reactivity.

- Glyceryl monolinoleate : A monoester with a single linoleate group, emphasizing the impact of ester multiplicity on hydrophobicity and enzymatic stability.

Table 3 contrasts these compounds:

属性

CAS 编号 |

58552-97-9 |

|---|---|

分子式 |

C77H132O8 |

分子量 |

1185.9 g/mol |

IUPAC 名称 |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]oxymethyl]-2-[[(9E,12E)-octadeca-9,12-dienoyl]oxymethyl]propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C77H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40H,5-20,29-32,41-72H2,1-4H3/b25-21-,26-22-,27-23-,28-24+,37-33-,38-34-,39-35-,40-36+ |

InChI 键 |

FEAPLHZEJWLJRC-HOMBQJOVSA-N |

手性 SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions, primarily:

- Esterification of polyhydroxy alcohols (such as pentaerythritol or propane-1,3-diol derivatives) with linoleic acid or its activated derivatives.

- Introduction of oxo groups (aldehyde or ketone functionalities) on the fatty acid chains to form the oxooctadeca-9,12-dienyl moieties.

- Protection and deprotection steps to control regioselectivity and avoid side reactions during ester bond formation.

Key Raw Materials

- Linoleic acid (9Z,12Z-octadeca-9,12-dienoic acid)

- Pentaerythritol or propane-1,3-diol derivatives

- Activated fatty acid derivatives such as acid chlorides or anhydrides

- Oxidizing agents for selective oxidation to introduce the oxo group

Detailed Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of linoleic acid | Conversion to acid chloride or anhydride using thionyl chloride (SOCl2) or oxalyl chloride | Facilitates esterification |

| 2 | Esterification with propane-1,3-diol or pentaerythritol | Catalyzed by acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or using coupling agents like DCC (dicyclohexylcarbodiimide) | Controlled temperature to avoid isomerization of double bonds |

| 3 | Selective oxidation of esterified fatty acid chains | Use of mild oxidizing agents (e.g., PCC - pyridinium chlorochromate) to introduce the oxo group at the 1-position of the octadecadienyl chain | Maintains double bond configuration (9Z,12Z) |

| 4 | Purification | Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization | Ensures removal of unreacted starting materials and side products |

Alternative Synthetic Routes

- Enzymatic esterification: Using lipases to catalyze ester bond formation under mild conditions, preserving the cis double bonds and avoiding harsh chemical reagents.

- Use of protecting groups: Temporary protection of hydroxyl groups on the propane-1,3-diyl core to achieve regioselective esterification.

Research Findings and Optimization

- Yield and Purity: Optimized esterification conditions (temperature, catalyst concentration) significantly affect yield and purity. Mild conditions prevent isomerization of the (9Z,12Z) double bonds.

- Stereochemical Integrity: Maintaining the cis configuration of the double bonds is critical; oxidation and esterification steps are carefully controlled to avoid trans isomer formation.

- Scale-up Considerations: Industrial synthesis requires efficient purification and minimal use of hazardous reagents; enzymatic methods are promising for greener synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Esterification Catalyst | p-Toluenesulfonic acid, DCC | High conversion, mild conditions |

| Temperature | 25–60 °C | Avoids double bond isomerization |

| Oxidizing Agent | PCC or Dess–Martin periodinane | Selective oxidation without overoxidation |

| Solvent | Dichloromethane, THF | Good solubility and reaction control |

| Reaction Time | 4–24 hours | Balances conversion and side reactions |

| Purification | Silica gel chromatography | High purity product |

化学反应分析

Types of Reactions

[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated esters, and substituted esters .

科学研究应用

Biological and Pharmaceutical Applications

The compound's structure suggests potential uses in drug delivery systems due to its ability to form micelles or liposomes. Its fatty acid components may enhance bioavailability and solubility of hydrophobic drugs.

Case Study : Research indicates that similar compounds can encapsulate therapeutic agents, improving their stability and release profiles in biological systems. For instance, studies have shown that lipid-based carriers can enhance the delivery of anticancer drugs .

Cosmetic Formulations

Due to its emollient properties and ability to form stable emulsions, this compound is suitable for use in cosmetics. It can act as a moisturizer or skin-conditioning agent.

Case Study : A formulation study demonstrated that incorporating lipid-based compounds improved skin hydration and barrier function in topical applications .

Food Industry

The compound may find applications as an emulsifier or stabilizer in food products. Its fatty acid chains can help in the formation of stable oil-in-water emulsions.

Case Study : Emulsifiers derived from fatty acids have been shown to improve the texture and stability of various food products, enhancing consumer acceptance .

Polymer Chemistry

The unique structure allows for potential use in synthesizing biodegradable polymers. The incorporation of such compounds can lead to materials with enhanced mechanical properties and environmental compatibility.

Case Study : Research has indicated that incorporating fatty acid derivatives into polymer matrices can improve biodegradability while maintaining structural integrity .

Comparative Analysis Table

作用机制

The mechanism of action of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate involves its interaction with lipid membranes and enzymes. The compound’s long-chain unsaturated fatty acids can integrate into cell membranes, altering their fluidity and permeability. This integration can modulate signaling pathways involved in inflammation and cell proliferation .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Differences

Backbone Complexity: The target compound’s propane-1,3-diyl backbone allows for symmetric substitution, enhancing thermal stability compared to glycerol-based analogs (e.g., ) . In contrast, monoesters like 1,3-dihydroxylpropyl-(9Z,12Z)-octadeca-9,12-dienate lack branching, reducing their utility in forming micelles or vesicles .

Unsaturation and Reactivity: All compounds share (9Z,12Z)-dienoate chains, but the target compound’s four unsaturated bonds increase susceptibility to oxidation compared to saturated analogs (e.g., compound 11 in , which includes a saturated hexadecyl chain) .

Physical Properties: Density data for methyl (9Z,12Z)-octadeca-9,12-dienoate (0.87737 g/cm³) suggests that esters with unsaturated chains have lower densities than saturated counterparts, a trend likely applicable to the target compound .

生物活性

The compound (9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate) , also known as a complex lipid derivative, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C77H132O8

- Molecular Weight : 1185.9 g/mol

- CAS Number : 58552-97-9

The compound consists of multiple octadeca-9,12-dienoate units linked via a glycerol backbone. This structure is significant for its interaction with biological membranes and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C77H132O8 |

| Molecular Weight | 1185.9 g/mol |

| IUPAC Name | [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate |

| CAS No. | 58552-97-9 |

Synthesis Methods

The synthesis of this compound typically involves esterification reactions between octadeca-9,12-dienoic acid and a polyol such as 2,2-bis(hydroxymethyl)propane-1,3-diol. Acid catalysts like sulfuric acid are often used under reflux conditions to facilitate the reaction.

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and purity while allowing precise control over reaction conditions. The use of immobilized catalysts may further improve efficiency during synthesis.

The biological activity of the compound is primarily attributed to its interaction with lipid membranes and enzymes. The long-chain unsaturated fatty acids can integrate into cell membranes, altering their fluidity and permeability. This integration is crucial for modulating signaling pathways involved in inflammation and cell proliferation.

Research Findings

- Anti-inflammatory Properties : Studies have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : Preliminary research has shown that it may induce apoptosis in cancer cells through the modulation of lipid signaling pathways.

- Lipid Metabolism : The compound serves as a substrate for studying lipid metabolism and enzyme-substrate interactions in various biological systems.

Study on Anti-inflammatory Effects

A study published in the Journal of Lipid Research demonstrated that the compound significantly reduced levels of TNF-alpha in macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity Research

Research conducted at a leading cancer institute found that treatment with this compound led to a decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells .

Medical Applications

The compound is being investigated for its role in developing drugs targeting inflammatory diseases and cancer therapies. Its ability to modulate lipid signaling pathways makes it a candidate for further research in pharmacology.

Industrial Applications

In industry, it is utilized in producing biodegradable polymers and surfactants due to its unique structural properties that impart flexibility and hydrophobicity to final products.

常见问题

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR identify double-bond configurations (δ 5.3–5.4 ppm for Z-alkenes) and ester carbonyl signals (δ 170–173 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₅₀H₈₈O₈, exact mass 840.6 g/mol) and fragmentation patterns .

- Purity assessment : HPLC with UV detection (λ = 210–220 nm for conjugated dienes) ensures >95% purity .

What advanced strategies optimize reaction selectivity and yield in large-scale synthesis?

Q. Advanced Research Focus

- Solvent selection : Anhydrous toluene minimizes hydrolysis of acyl chlorides .

- Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) enhance regioselectivity in esterification .

- Kinetic modeling : Real-time monitoring via FT-IR tracks reaction progress and identifies bottlenecks (e.g., intermediate accumulation) .

How should conflicting safety data regarding toxicity and handling precautions be resolved?

Q. Advanced Research Focus

- Data reconciliation : While some SDS classify the compound as non-hazardous , others note acute oral toxicity (Category 4) and skin irritation . Contradictions arise from purity variations (e.g., residual acyl chlorides in impure batches).

- Mitigation : Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) and enforce PPE (gloves, goggles) regardless of SDS classification .

How can lipid membrane interaction theories guide experimental design for biomedical applications?

Q. Theoretical/Methodological Focus

- Membrane fluidity studies : Use fluorescence anisotropy with DPH probes to assess compound integration into lipid bilayers .

- Drug delivery : The ester’s hydrolysis in vivo releases bioactive linoleic acid, making it a candidate for pH-sensitive nanoparticle carriers .

What analytical methods evaluate the compound’s stability under varying storage conditions?

Q. Methodological Focus

- Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks; monitor via TLC for free fatty acid formation .

- Oxidative stability : Oxygraph assays quantify peroxide formation under O₂ exposure, with antioxidants (BHT) recommended for long-term storage .

How can computational modeling predict the compound’s behavior in complex systems?

Q. Advanced Research Focus

- Molecular dynamics (MD) : Simulate interactions with phospholipid bilayers (e.g., POPC membranes) using GROMACS to predict permeability .

- QSPR models : Relate logP (calculated ~5.06) to bioavailability using COMSOL Multiphysics for pharmacokinetic optimization .

What interdisciplinary applications exist beyond organic synthesis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。